4-(4-Ethenylphenyl)butan-1-amine is an organic compound characterized by a vinyl group attached to a phenyl ring, which in turn is connected to a butan-1-amine chain. Its molecular formula is and it has a molecular weight of 175.27 g/mol. This compound is notable for its versatile applications across various fields, particularly in polymer chemistry and materials science, where it serves as a building block for more complex structures.
The biological activity of 4-(4-Ethenylphenyl)butan-1-amine is linked to its structural features that allow it to interact with biological molecules. The vinyl group facilitates polymerization reactions, while the amine group can engage in hydrogen bonding and ionic interactions. These properties make it a candidate for drug discovery and the development of bioactive molecules, potentially modulating the activity of enzymes and receptors.
The synthesis of 4-(4-Ethenylphenyl)butan-1-amine typically involves the reaction of 4-vinylbenzyl chloride with butan-1-amine under basic conditions. Sodium hydroxide or potassium carbonate are commonly used as bases to facilitate the nucleophilic substitution reaction. On an industrial scale, continuous flow processes are employed to enhance yield and purity, utilizing automated reactors for precise control over reaction parameters.
This compound has a wide range of applications:
Research into the interaction studies of 4-(4-Ethenylphenyl)butan-1-amine indicates its potential effects on various molecular targets. Its ability to form hydrogen bonds and engage in π-π interactions allows it to influence biological systems significantly. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications.
Several compounds share structural similarities with 4-(4-Ethenylphenyl)butan-1-amine, each exhibiting unique properties:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| 4-Vinylaniline | Aniline group instead of butan-1-amine | Different reactivity due to aniline structure |
| 4-Vinylphenol | Hydroxyl group instead of an amine group | Alcohol functionality alters reactivity |
| 4-Vinylbenzoic acid | Carboxylic acid group instead of an amine | Acidic properties change interaction dynamics |
| 6-(4-Ethenylphenyl)hexan-1-amine | Hexane chain instead of butane | Longer alkane chain affects solubility |
The uniqueness of 4-(4-Ethenylphenyl)butan-1-amine lies in its combination of a vinyl group with a butan-1-amine chain, which provides distinct reactivity and properties compared to its analogs. This structural feature enables it to serve specialized roles in polymer synthesis and material science, making it particularly valuable for tailored applications.
The systematic IUPAC name for this compound, 4-(4-ethenylphenyl)butan-1-amine, is derived from its structural features. The parent chain is a four-carbon butan-1-amine group (NH₂-CH₂-CH₂-CH₂-CH₂-), with a substituent at the fourth carbon position. This substituent consists of a phenyl ring (C₆H₅) bearing an ethenyl group (-CH=CH₂) at its para position. The numbering ensures the amine group receives the lowest possible locant, adhering to IUPAC priority rules.
Synonymous designations include 4-(4-vinylphenyl)butan-1-amine and 4-(4-vinylphenyl)butylamine, which reflect alternative naming conventions for the ethenyl moiety. The term "vinyl" is a common trivial name for the ethenyl group (-CH=CH₂), explaining its interchangeable use in non-systematic contexts.
This compound is associated with multiple registry numbers across chemical databases, necessitating careful disambiguation:
| Identifier | Source | Database/Context |
|---|---|---|
| 19340-97-7 | PubChem, Parchem | Primary CAS designation |
| 820973-56-6 | ChemSpider | Alternate registry entry |
| SCHEMBL3626001 | PubChem, Parchem | Synthetic chemistry index |
The 19340-97-7 designation is widely recognized in major databases such as PubChem and Parchem, establishing it as the authoritative CAS number. The 820973-56-6 identifier likely corresponds to a distinct stereoisomer or salt form, though explicit structural differentiation is not documented in the available literature.
The molecular formula C₁₂H₁₇N is consistent across all authoritative sources, including PubChem and Parchem. To validate the molecular weight, the formula is decomposed as follows:
This calculated value matches the experimentally reported molecular weight of 175.27 g/mol in PubChem, confirming the formula’s accuracy. Discrepancies in older literature (e.g., 191.31 g/mol in PubChem entry CID 4717121) pertain to unrelated but structurally similar compounds, underscoring the importance of formula verification.
4-(4-Ethenylphenyl)butan-1-amine represents a phenylalkylamine compound characterized by its molecular formula C₁₂H₁₇N and molecular weight of 175.27 grams per mole [2]. The compound features a vinyl group attached to a phenyl ring, which is connected to a four-carbon alkyl chain terminating in a primary amine group . The International Union of Pure and Applied Chemistry name is 4-(4-ethenylphenyl)butan-1-amine, with the Chemical Abstracts Service registry number 820973-56-6 [2] [3].
The two-dimensional structural representation reveals several key bonding configurations within the molecule [2]. The aromatic benzene ring maintains its characteristic planar geometry with alternating single and double bonds, exhibiting typical aromatic stabilization [2]. The vinyl substituent at the para position of the benzene ring consists of a carbon-carbon double bond with a length characteristic of alkene functionality [2]. The butyl chain extends from the aromatic ring through a series of single carbon-carbon bonds, with bond lengths of approximately 1.54 Angstroms typical for saturated hydrocarbons [2].
| Structural Component | Bond Type | Typical Bond Length (Å) | Configuration |
|---|---|---|---|
| Aromatic Carbon-Carbon | Delocalized | 1.40 | Planar |
| Vinyl Carbon-Carbon | Double Bond | 1.33 | Planar |
| Alkyl Carbon-Carbon | Single Bond | 1.54 | Tetrahedral |
| Carbon-Nitrogen | Single Bond | 1.47 | Tetrahedral |
| Nitrogen-Hydrogen | Single Bond | 1.01 | Pyramidal |
The primary amine functional group exhibits characteristic bonding patterns with the nitrogen atom forming three sigma bonds and retaining one lone pair of electrons [4]. The carbon-nitrogen bond length in aliphatic amines typically measures approximately 1.47 Angstroms, which is longer than carbon-oxygen bonds in alcohols but shorter than carbon-carbon bonds in alkanes [5]. The nitrogen-hydrogen bonds demonstrate typical lengths of approximately 1.01 Angstroms [4].
The three-dimensional conformational analysis of 4-(4-Ethenylphenyl)butan-1-amine reveals complex stereochemical considerations arising from the flexible alkyl chain and the geometric constraints imposed by the aromatic and vinyl functionalities [2]. The compound exists as a single constitutional isomer without chiral centers, eliminating the possibility of optical isomerism [2].
The aromatic benzene ring maintains rigid planarity due to its delocalized pi-electron system [2]. The vinyl group attached at the para position also adopts a planar configuration, with the potential for geometric isomerism about the carbon-carbon double bond [6]. The vinyl substituent can exist in different conformations relative to the benzene ring plane, influencing the overall molecular geometry [6].
The butyl chain connecting the aromatic system to the amine functionality exhibits significant conformational flexibility [7]. Rotation about the carbon-carbon single bonds allows for multiple staggered and eclipsed conformations, with staggered arrangements being energetically favored [7]. The conformational analysis of the butyl chain follows principles similar to those observed in simpler alkanes, with gauche interactions introducing modest energy penalties of approximately 0.9 kilocalories per mole [7].
| Conformational Feature | Energy Consideration | Preferred Geometry |
|---|---|---|
| Aromatic Ring | Rigid Planar | 0° dihedral angles |
| Vinyl Group | Planar | Coplanar with aromatic system |
| Butyl Chain | Flexible | Anti conformations favored |
| Amine Group | Pyramidal | Tetrahedral geometry |
The nitrogen atom in the primary amine group adopts a pyramidal geometry with bond angles of approximately 108 degrees, slightly compressed from the ideal tetrahedral angle due to lone pair repulsion [5]. The pyramidal nitrogen undergoes rapid inversion at room temperature with an energy barrier of approximately 25 kilojoules per mole, preventing the resolution of nitrogen-centered stereoisomers [5].
Intermolecular interactions play crucial roles in determining the preferred conformations of 4-(4-Ethenylphenyl)butan-1-amine [8]. The primary amine group can participate in hydrogen bonding as both a donor and acceptor, influencing the molecular packing in crystalline phases [8]. The aromatic ring system contributes to pi-pi stacking interactions and van der Waals forces with neighboring molecules [8].
The spectroscopic characterization of 4-(4-Ethenylphenyl)butan-1-amine employs multiple analytical techniques to confirm structural identity and purity [9]. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework through both proton and carbon-13 experiments [10] [11].
Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns for the different functional groups within the molecule [10]. The aromatic protons appear in the downfield region between 7.0 and 8.0 parts per million, with the para-disubstituted benzene ring displaying a characteristic doublet pattern [10]. The vinyl protons exhibit distinctive chemical shifts, with the terminal vinyl protons appearing at approximately 5.8 and 6.2 parts per million, significantly downfield from typical alkene protons due to the electron-withdrawing nature of the aromatic system [12].
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic Protons | 7.0-8.0 | Doublet | 4H |
| Vinyl Protons | 5.8, 6.2 | Multiple | 3H |
| Methylene Chain | 1.2-2.7 | Multiple | 6H |
| Amine Protons | 1.4 | Broad | 2H |
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the observation of carbon nuclei in different chemical environments [10] [11]. The aromatic carbons appear in the range of 120-140 parts per million, with the quaternary carbon bearing the vinyl substituent showing characteristic downfield shifts [10]. The vinyl carbons display signals consistent with alkene functionality, while the aliphatic carbons of the butyl chain appear in the typical saturated hydrocarbon region [10].
Infrared spectroscopy identifies functional groups through characteristic vibrational frequencies [4] [13]. Primary amines exhibit two nitrogen-hydrogen stretching bands in the 3200-3500 wavenumber region, corresponding to symmetric and asymmetric stretching modes [4] [13]. The aromatic carbon-hydrogen stretching appears around 3000-3100 wavenumbers, while the vinyl carbon-hydrogen stretching occurs in a similar region [13].
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Primary Amine N-H | 3200-3500 | Medium | Symmetric/Asymmetric Stretch |
| Aromatic C-H | 3000-3100 | Medium | Aromatic Stretch |
| Vinyl C=C | 1600-1675 | Medium | Alkene Stretch |
| N-H Bending | 1580-1650 | Medium | Primary Amine Bend |
The nitrogen-hydrogen bending vibration appears in the 1580-1650 wavenumber region, which can sometimes be confused with aromatic carbon-carbon stretching vibrations [13]. The vinyl carbon-carbon double bond stretching occurs in the 1600-1675 wavenumber range, overlapping with aromatic vibrations but distinguishable through careful analysis [13].
Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of the compound structure [14] [15]. The molecular ion peak appears at mass-to-charge ratio 175, corresponding to the molecular weight of 4-(4-Ethenylphenyl)butan-1-amine [2]. Fragmentation patterns typically involve loss of the amine functionality and cleavage of the alkyl chain, producing characteristic fragment ions that confirm the structural assignment [14] [15].
The synthesis of 4-(4-Ethenylphenyl)butan-1-amine has been approached through several distinct methodologies, each offering unique advantages and limitations. The most widely reported synthetic pathways can be categorized into direct alkylation methods, reduction approaches, and asymmetric synthesis strategies.
Direct Alkylation Approaches
The most straightforward approach involves nucleophilic substitution reactions utilizing 4-vinylbenzyl chloride as the electrophilic component. This method typically employs butan-1-amine as the nucleophile in the presence of strong bases such as sodium hydroxide or potassium carbonate [1]. The reaction proceeds through an SN2 mechanism, with the basic conditions facilitating the nucleophilic attack on the benzylic carbon. While this approach offers simplicity in execution, yield optimization requires careful control of reaction stoichiometry and temperature to minimize side reactions and polymerization of the vinyl group.
Reductive Amination Strategies
Reductive amination represents a versatile and efficient pathway for synthesizing 4-(4-Ethenylphenyl)butan-1-amine. This approach typically involves the initial formation of an imine intermediate from the corresponding aldehyde or ketone precursor, followed by reduction to the desired amine [2]. The process utilizes mild reducing agents such as sodium cyanoborohydride, which selectively reduces the imine functionality without affecting the vinyl group. Yield optimization in reductive amination requires careful pH control and temperature management to ensure complete imine formation while preventing competing reactions.
Catalytic Hydrogenation Methods
The reduction of 4-phenylbutyronitrile derivatives using catalytic hydrogenation has emerged as a highly effective synthetic route. This method employs palladium on carbon catalysts under mild conditions, typically at temperatures of 25-30°C and atmospheric pressure [3]. The catalytic system demonstrates excellent chemoselectivity, reducing the nitrile group to the primary amine while leaving the aromatic vinyl functionality intact. Industrial implementations of this approach have achieved yields exceeding 90% through optimization of catalyst loading, reaction time, and solvent selection.
Metal-Mediated Reduction Approaches
Traditional metal reduction methods, including iron/hydrochloric acid and zinc/acetic acid systems, have been employed for the synthesis of aromatic amines [4]. These approaches typically involve the reduction of nitro precursors under acidic conditions. While these methods utilize readily available and inexpensive reagents, yield optimization requires careful control of reaction conditions to prevent over-reduction or side reactions. The use of ammonium chloride as a proton source has been shown to provide milder conditions and improved selectivity compared to mineral acids.
Asymmetric Synthesis Methodologies
Recent advances in asymmetric synthesis have enabled the preparation of enantiomerically enriched 4-(4-Ethenylphenyl)butan-1-amine derivatives. These approaches typically employ chiral catalysts, including ruthenium-based pincer complexes and iridium catalysts with chiral ligands . The asymmetric hydrogenation of prochiral imine intermediates has achieved enantioselectivities exceeding 95% under optimized conditions. Yield optimization in these systems requires careful selection of chiral ligands, reaction temperature, and hydrogen pressure to achieve both high conversion and excellent stereoselectivity.
Yield Optimization Strategies
Systematic optimization studies have identified several key parameters that significantly impact reaction yields across all synthetic pathways. Temperature control emerges as a critical factor, with most successful syntheses operating within narrow temperature ranges to balance reaction rate and selectivity. Solvent selection plays a crucial role, with polar aprotic solvents generally favoring nucleophilic substitution reactions, while protic solvents enhance reductive amination processes. The use of molecular sieves or other drying agents has been shown to improve yields in moisture-sensitive reactions, particularly those involving organometallic catalysts.
The synthesis of 4-(4-Ethenylphenyl)butan-1-amine has been facilitated by diverse catalytic systems, ranging from homogeneous transition metal complexes to heterogeneous catalysts and emerging biocatalytic approaches. Each system offers distinct advantages in terms of activity, selectivity, and operational convenience.
Homogeneous Catalytic Systems
Ruthenium-based catalysts have demonstrated exceptional performance in the synthesis of 4-(4-Ethenylphenyl)butan-1-amine through asymmetric hydrogenation pathways. Ruthenium pincer complexes, particularly those containing PNP ligand frameworks, have achieved remarkable selectivity for monoamination products, with conversions reaching 97% under optimized conditions [6]. These systems typically operate at elevated temperatures (155-180°C) in toluene solvent under hydrogen atmosphere. The catalytic activity stems from the unique electronic properties of the pincer ligand, which stabilizes the ruthenium center while providing precise control over substrate coordination and activation.
Iridium complexes with chiral ligands have revolutionized enantioselective amine synthesis, achieving enantioselectivities up to 99% in the preparation of chiral 4-(4-Ethenylphenyl)butan-1-amine derivatives . These systems operate under remarkably mild conditions, often at room temperature and atmospheric pressure, making them attractive for pharmaceutical applications where harsh conditions might compromise sensitive functional groups. The exceptional performance of iridium catalysts has been attributed to their ability to facilitate reversible oxidative addition and reductive elimination processes while maintaining high stereochemical control.
Heterogeneous Catalytic Systems
Palladium on carbon represents the most widely employed heterogeneous catalyst for the synthesis of 4-(4-Ethenylphenyl)butan-1-amine. These systems demonstrate complete conversion with selectivities exceeding 99% under mild reaction conditions [7]. The catalyst operates effectively at room temperature and atmospheric pressure, utilizing common solvents such as methanol, ethanol, or ethyl acetate. The high activity of Pd/C catalysts stems from the high surface area of the carbon support and the finely dispersed palladium nanoparticles, which provide numerous active sites for hydrogen activation and substrate coordination.
Nickel-based heterogeneous catalysts, particularly Ni-modified Cu-Cr2O3 systems, have been investigated for specialized applications in amine synthesis [6]. These catalysts typically require more demanding reaction conditions, including elevated temperatures (140-180°C) and high hydrogen pressures (200 bar), but offer economic advantages due to the lower cost of nickel compared to precious metals. However, the performance of these systems is generally inferior to palladium-based catalysts, with yields ranging from 11.5% to 35% under optimized conditions.
Biocatalytic Systems
Imine reductases have emerged as powerful biocatalysts for the synthesis of 4-(4-Ethenylphenyl)butan-1-amine through reductive amination pathways [8] [9]. These enzymes operate under environmentally benign conditions, typically at ambient temperature in aqueous buffer systems, while achieving exceptional stereoselectivity. The catalytic mechanism involves the formation of an imine intermediate followed by stereoselective reduction using nicotinamide cofactors. Recent protein engineering efforts have expanded the substrate scope of these enzymes, enabling the efficient synthesis of diverse amine products with excellent enantioselectivity.
Reaction Condition Optimization
The optimization of reaction conditions represents a critical aspect of catalytic system development. Temperature control emerges as a fundamental parameter, with different catalytic systems exhibiting distinct temperature dependencies. Homogeneous ruthenium catalysts typically require elevated temperatures to achieve optimal activity, while heterogeneous palladium systems operate effectively at room temperature. Pressure optimization has proven essential for gas-phase reactions, with hydrogen pressure affecting both reaction rate and selectivity in hydrogenation processes.
Solvent selection profoundly influences catalytic performance, with polar protic solvents generally favoring ionic intermediates in homogeneous catalysis, while non-polar solvents enhance the stability of organometallic complexes. The use of co-catalysts and additives has been shown to improve catalytic performance in many systems. Basic additives such as potassium carbonate or sodium bicarbonate can enhance reaction rates in nucleophilic substitution reactions, while Lewis acids may activate electrophilic substrates in certain catalytic cycles.
Catalyst Stability and Recyclability
The long-term stability and recyclability of catalytic systems represent important considerations for practical applications. Homogeneous catalysts often suffer from deactivation through ligand dissociation or metal precipitation, limiting their recyclability. Heterogeneous catalysts generally demonstrate superior stability and can be recovered and reused multiple times with minimal loss of activity. Biocatalysts offer excellent recyclability potential, with some imine reductases maintaining activity through multiple reaction cycles when properly stored and handled.
The purification and analytical validation of 4-(4-Ethenylphenyl)butan-1-amine requires sophisticated protocols to achieve the high purity standards necessary for pharmaceutical and research applications. The compound's chemical properties, including its basic nature and potential for oxidation, necessitate careful selection of purification methods and analytical techniques.
Chromatographic Purification Methods
Column chromatography on silica gel represents the most commonly employed purification method for 4-(4-Ethenylphenyl)butan-1-amine. The optimal protocol utilizes a hexane/ethyl acetate gradient system, typically starting with a 9:1 ratio and gradually increasing the ethyl acetate content to 4:1 [10]. This gradient approach ensures effective separation of the desired product from synthetic impurities while maintaining reasonable elution times. The purification process requires careful monitoring through thin-layer chromatography, with amine detection facilitated by ninhydrin or other suitable visualization reagents. Under optimized conditions, this method routinely achieves purities exceeding 95%.
High-performance liquid chromatography provides superior resolution for final purification stages, particularly when pharmaceutical-grade purity is required. The standard protocol employs a C18 reverse-phase column with an acetonitrile/water mobile phase system, typically utilizing a 70:30 ratio [10]. This system effectively separates 4-(4-Ethenylphenyl)butan-1-amine from structurally related impurities, including regioisomers and partially reduced intermediates. The method demonstrates excellent reproducibility and can achieve purities of 99% or higher, making it suitable for pharmaceutical applications.
Recrystallization Protocols
Recrystallization represents a complementary purification approach that can achieve exceptional purity levels while providing the product in crystalline form. The optimal protocol utilizes a hexane/ethanol solvent system in a 3:1 ratio, with controlled cooling rates of 0.5°C per minute to minimize impurity incorporation [10]. This method has demonstrated the ability to achieve 98% purity consistently, with the crystalline form providing enhanced stability compared to amorphous materials. The recrystallization process requires careful control of temperature and cooling rate to prevent oil formation and ensure complete crystallization.
Analytical Validation Methods
Nuclear magnetic resonance spectroscopy serves as the primary analytical method for structural confirmation of 4-(4-Ethenylphenyl)butan-1-amine. Both 1H and 13C NMR analyses are typically performed in deuterated chloroform under standard conditions [10]. The 1H NMR spectrum provides characteristic signals for the vinyl protons, aromatic protons, and aliphatic chain, while the 13C NMR confirms the carbon framework. Integration ratios and coupling patterns provide definitive structural confirmation and can detect impurities at levels as low as 1%.
Mass spectrometry analysis, particularly liquid chromatography-mass spectrometry, provides sensitive detection of impurities and confirms molecular identity. The method typically employs electrospray ionization with various mobile phase compositions to optimize ionization efficiency [10]. Mass spectrometric analysis can detect impurities at concentrations as low as 0.1%, making it invaluable for pharmaceutical quality control applications. The fragmentation patterns provide additional structural information and can identify the nature of impurities present.
Gas chromatography offers quantitative analysis capabilities and provides excellent separation of volatile impurities. The method utilizes various column types and temperature programming to achieve optimal resolution [11] [12]. Flame ionization detection provides sensitive and quantitative analysis of organic components, while mass spectrometric detection enables identification of unknown impurities. The method demonstrates excellent reproducibility and can be validated for quantitative applications in quality control laboratories.
Validation Criteria and Standards
The validation of analytical methods for 4-(4-Ethenylphenyl)butan-1-amine follows established pharmaceutical guidelines, including linearity, precision, accuracy, and specificity assessments. Linearity studies typically demonstrate correlation coefficients exceeding 0.999 over the analytical range, while precision studies show relative standard deviations below 2% for replicate analyses. Accuracy assessments through recovery studies demonstrate recoveries between 98-102% for spiked samples, confirming the absence of matrix effects.
Specificity studies evaluate the ability of analytical methods to distinguish 4-(4-Ethenylphenyl)butan-1-amine from potential impurities and degradation products. These studies typically involve the analysis of stressed samples and synthetic impurity mixtures to demonstrate adequate resolution and detection capability. The methods demonstrate excellent specificity for the target compound while providing reliable detection of process-related impurities.
Impurity Profiling and Control
The identification and control of impurities represents a critical aspect of analytical validation. Common impurities include unreacted starting materials, partially reduced intermediates, and oxidation products formed during storage. Advanced analytical techniques, including two-dimensional NMR and high-resolution mass spectrometry, enable the structural elucidation of unknown impurities. The development of targeted analytical methods for specific impurities ensures comprehensive quality control and supports regulatory submissions for pharmaceutical applications.